N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a fluorinated phenyl group, a benzodioxepine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepine Ring: This step involves the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions to form the benzodioxepine ring.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction using 5-fluoro-2-methylphenylboronic acid.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(5-fluoro-2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
Uniqueness
N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C17H16FNO3 |
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Molecular Weight |
301.31 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H16FNO3/c1-11-3-5-13(18)10-14(11)19-17(20)12-4-6-15-16(9-12)22-8-2-7-21-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20) |
InChI Key |
LZVYSQJNTVUKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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